N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study on derivatives incorporating thiazole units, such as 5-methyl-4-phenyl thiazole, reported significant anticancer activity against human lung adenocarcinoma cells, highlighting their potential as selective cytotoxic agents. These compounds, synthesized through reactions involving chloroacetamide and mercapto derivatives, exhibit promising selective cytotoxicity, with certain derivatives showing high selectivity and inducing apoptosis in cancer cells, albeit not as effectively as cisplatin (Evren et al., 2019).
Optoelectronic Properties
Research into thiazole-based polythiophenes, which share structural similarities with the compound of interest, has uncovered valuable optoelectronic properties. These properties include significant optical band gaps and satisfactory switching times, making them potential candidates for applications in electronic devices. The synthesis and characterization of these polymers through electrochemical polymerization have opened avenues for their use in optoelectronic devices (Camurlu & Guven, 2015).
Antimicrobial Activity
Another study synthesized a series of thiazolidin-4-one derivatives, highlighting their antimicrobial activity against various bacterial and fungal strains. These compounds, including variations of the core acetamide structure, demonstrate the potential for developing new antimicrobial agents with broad-spectrum efficacy (Baviskar et al., 2013).
Anti-Diabetic Agents
The synthesis of bi-heterocyclic compounds incorporating thiazol and oxadiazol rings has been explored for their anti-diabetic potential. These studies include enzyme inhibition assays and cytotoxic behavior analysis, suggesting the utility of such compounds as potent anti-diabetic agents. The targeted compounds demonstrated significant inhibitory potential against α-glucosidase, an enzyme involved in diabetes management (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been shown to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been shown to have antihyperalgesic effects and inhibit the growth of pancreatic cancer cells .
Properties
IUPAC Name |
N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-7(14)12-5-9-3-4-11(16-9)10-6-15-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRDDHQBIPHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.